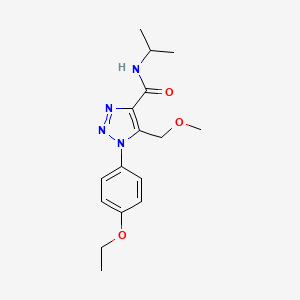![molecular formula C20H32N4OS B2453953 N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-59-2](/img/structure/B2453953.png)
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a triazole ring with an adamantane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the adamantane moiety. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazole and adamantane derivatives.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or enzymes, while the adamantane core provides stability and enhances binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-methylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- N-[(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Uniqueness
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to the specific combination of functional groups and the adamantane core. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4OS/c1-3-5-6-26-19-23-22-17(24(19)4-2)13-21-18(25)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-16H,3-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVRPUJJPLEHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2453870.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea](/img/structure/B2453871.png)
![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2453889.png)

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

